Dibenzo[b,f][1,4]oxazepin-11(10H)-one
Overview
Description
Dibenzo[b,f][1,4]oxazepin-11(10H)-one is a heterocyclic compound that belongs to the class of dibenzoxazepines It is characterized by a fused tricyclic structure containing an oxazepine ring
Scientific Research Applications
Dibenzo[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other heterocyclic compounds . In biology and medicine, its derivatives have been studied for their potential therapeutic properties, including antidepressant and analgesic effects . Additionally, it has applications in the development of new materials and chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dibenzo[b,f][1,4]oxazepin-11(10H)-one can be achieved through several methods. One notable method involves the base-promoted synthesis starting from commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol . The reaction typically requires the use of potassium phosphate (K3PO4) or potassium carbonate (K2CO3) as promoters and can be performed on a large scale with good to excellent yields .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the base-promoted synthesis method suggests its potential for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Dibenzo[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it reacts with sodium dichloroisocyanurate (FiClor) under homogeneous conditions in aqueous ethanol to produce salicylaldehyde, N-formylphenoxazine, and 2-(2-hydroxyphenyl)benzoxazole . Under heterogeneous conditions in chloroform-water mixtures, it forms nuclear chlorinated derivatives such as 7-chloro-, 9-chloro-, and 7,9-dichloro-dibenz[b,f][1,4]-oxazepines .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium dichloroisocyanurate, potassium phosphate, and potassium carbonate. Reaction conditions vary depending on the desired products, with some reactions requiring homogeneous conditions in aqueous ethanol and others requiring heterogeneous conditions in chloroform-water mixtures .
Major Products Formed: The major products formed from the reactions of this compound include salicylaldehyde, N-formylphenoxazine, 2-(2-hydroxyphenyl)benzoxazole, and various nuclear chlorinated derivatives .
Mechanism of Action
The mechanism of action of Dibenzo[b,f][1,4]oxazepin-11(10H)-one and its derivatives involves interactions with various molecular targets and pathways. For example, its oxidation reactions result in the formation of products such as salicylaldehyde and N-formylphenoxazine, which are mediated by the azomethine group in the compound . The specific molecular targets and pathways involved in its biological effects are still under investigation.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Dibenzo[b,f][1,4]oxazepin-11(10H)-one include Dibenz[b,e]oxepin, Dibenzazepine, Dibenzocycloheptene, Dibenzothiepin, and Dibenzothiazepine .
Uniqueness: this compound is unique due to its specific tricyclic structure containing an oxazepine ring. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5H-benzo[b][1,4]benzoxazepin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)14-13/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMPDOZBQGHTGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185470 | |
Record name | Dibenz(b,f)(1,4)oxazepin-11(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3158-85-8 | |
Record name | Dibenz[b,f][1,4]oxazepin-11(10H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3158-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-(o-Aminophenoxy)benzoic acid lactam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003158858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3158-85-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140824 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dibenz(b,f)(1,4)oxazepin-11(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenz[b,f][1,4]oxazepin-11(10H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.638 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-(O-AMINOPHENOXY)BENZOIC ACID LACTAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11B50BX482 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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